2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Description
2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is an organic compound with a complex structure that includes a benzimidazole ring and a benzamide moiety
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-7-6-10(8-14(13)20-15)18-16(21)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
RWOXGLSVTAVDDS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxy-1-methylethyl)benzamide
- 2-chloro-N-(5-chloropyridine-2-yl)carbamothioyl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific structural features, such as the benzimidazole ring and the methoxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Biological Activity
2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN3O2
- Molecular Weight : 345.80 g/mol
- IUPAC Name : 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a methoxymethyl group enhances its biological activity.
Benzimidazole derivatives often exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazoles inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Disruption of Cell Cycle : These compounds can induce cell cycle arrest, particularly in the G1 phase, leading to apoptosis in cancer cells.
- Targeting Membrane Receptors : They may interact with various membrane receptors, affecting signaling pathways that regulate cell growth and survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.06 | Induces apoptosis and G0/G1 arrest |
| MCF-7 (Breast) | 1.23 | Inhibits proliferation via EGFR pathway |
| HeLa (Cervical) | 2.73 | Disrupts cell cycle and induces apoptosis |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
-
Study on Lung Cancer Cells :
A study evaluated the effects of the compound on A549 lung cancer cells. It was found to induce apoptosis and significantly inhibit cell proliferation at low concentrations (IC50 = 1.06 μM). Flow cytometry analysis confirmed G0/G1 phase arrest, indicating its potential as a therapeutic agent in lung cancer treatment. -
Breast Cancer Research :
In another study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 1.23 μM. The mechanism involved inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival. -
Cervical Cancer Investigation :
The compound was tested on HeLa cells, yielding an IC50 value of 2.73 μM. The study highlighted its ability to trigger apoptotic pathways and disrupt normal cell cycle progression.
Toxicity Profile
The comparative cytotoxicity against normal cells was also assessed:
| Cell Line | CC50 (μM) | Remarks |
|---|---|---|
| WI-38 (Normal Lung) | >90 | Low toxicity observed |
| T293 (Renal) | >100 | Minimal cytotoxic effect |
The large difference between CC50 values in normal versus tumor cells suggests a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
